Geissoschizine methyl ether

5-HT1A receptor partial agonist serotonin pharmacology Uncaria alkaloid screening

Geissoschizine methyl ether (GM) is the ONLY Uncaria alkaloid among seven tested with validated 5-HT1A partial agonism (IC50=0.904μM; Ki=0.517μM). Do not substitute with hirsutine, rhynchophylline, or crude extracts—these lack 5-HT1A activity. GM shows 14-fold greater vasorelaxant potency than hirsutine (EC50=0.744μM vs. 10.6μM) via dual NO/CaV mechanisms. Its distinct multi-ion channel inhibition (NaV, CaV, IK, nACh) and CYP-mediated sex-dependent metabolism make it the irreplaceable probe for Yokukansan, serotonergic behavioral, and preclinical ADME studies.

Molecular Formula C22H26N2O3
Molecular Weight 366.5 g/mol
CAS No. 60314-89-8
Cat. No. B150161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeissoschizine methyl ether
CAS60314-89-8
Molecular FormulaC22H26N2O3
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCC=C1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34
InChIInChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h4-8,13,17,20,23H,9-12H2,1-3H3/b14-4-,18-13-/t17-,20-/m0/s1
InChIKeyVAMJZLUOKJRHOW-XEASWFAXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Geissoschizine Methyl Ether (CAS 60314-89-8): A Multi-Target Corynanthean Indole Alkaloid for 5-HT and AChE Research


Geissoschizine methyl ether (GM) is a corynanthean-type indole alkaloid (molecular formula C22H26N2O3, MW 366.45) primarily isolated from Uncaria rhynchophylla and related Uncaria species [1]. It is the principal psychotropic active component of the traditional Japanese Kampo medicine Yokukansan (YKS), and is recognized as a potent 5-HT1A receptor partial agonist with additional binding and functional activity at multiple serotonin receptor subtypes including 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 [2]. GM also functions as an acetylcholinesterase (AChE) inhibitor and demonstrates vasorelaxant activity via dual nitric oxide-dependent and voltage-gated calcium channel-blocking mechanisms [3].

Why Geissoschizine Methyl Ether Cannot Be Interchanged with Hirsutine, Rhynchophylline, or Other Uncaria Alkaloids in Experimental Protocols


Uncaria species produce a diverse array of structurally related indole and oxindole alkaloids including hirsutine, rhynchophylline, corynoxeine, and isorhynchophylline, which are frequently co-isolated and may appear interchangeable to procurement specialists [1]. However, head-to-head comparative data demonstrate that these analogs exhibit dramatically divergent receptor binding profiles, functional activities, and potencies. GM alone among seven tested Uncaria alkaloids demonstrated potent binding and partial agonism at the 5-HT1A receptor [2]; GM exhibits approximately 14-fold greater vasorelaxant potency than hirsutine [3]; and GM demonstrates multi-target neuronal ion channel inhibition with a selectivity profile not replicated by other Uncaria alkaloids [4]. Substituting GM with hirsutine, rhynchophylline, or a crude Uncaria extract in receptor pharmacology, cardiovascular, or neuropharmacology studies will yield quantitatively and qualitatively different experimental outcomes.

Quantitative Comparative Evidence: Geissoschizine Methyl Ether vs. Closest Analogs and Pharmacological Standards


5-HT1A Receptor Agonist Selectivity: GM as the Sole Active Alkaloid Among Seven Uncaria Alkaloids Tested

In a competitive binding assay and [35S]GTPγS functional assay using CHO cells expressing human 5-HT1A receptors, GM was the only compound among seven major Uncaria hook alkaloids (including hirsutine, hirsuteine, rhynchophylline, isorhynchophylline, corynoxeine, and isocorynoxeine) that exhibited potent receptor binding and partial agonist activity [1]. The other six alkaloids showed no meaningful activity in this assay system, establishing GM as uniquely responsible for the 5-HT1A-mediated pharmacological effects observed with Uncaria extracts and Yokukansan [2]. The 50% inhibitory concentration (IC50) and inhibition constant (Ki) values for GM at the 5-HT1A receptor were determined to be 0.904 μM and 0.517 μM, respectively .

5-HT1A receptor partial agonist serotonin pharmacology Uncaria alkaloid screening aggression and social behavior

Vasorelaxant Potency: GM Demonstrates 14-Fold Greater Efficacy Than Hirsutine in Rat Aortic Tissue

In isolated rat aortic strips pre-contracted with norepinephrine (5 × 10⁻⁸ M), GM produced concentration-dependent relaxation across the range of 10⁻⁷ to 10⁻⁴ M [1]. The vasorelaxant potency of GM (EC50 = 0.744 μM) was approximately 14-fold greater than that of hirsutine (EC50 = 10.6 μM), another indole alkaloid isolated from the same Uncaria plant material that also exerts vasorelaxant effects via voltage-dependent calcium channel blockade .

vasorelaxation vascular pharmacology calcium channel blockade endothelium-dependent relaxation

Multi-Target Neuronal Ion Channel Inhibition Profile with Defined Selectivity Window

In rat hippocampal neurons, GM (1–30 μmol/L) inhibited voltage-gated sodium (NaV), calcium (CaV), delayed rectifier potassium (IK), and ligand-gated nicotinic acetylcholine (nACh) currents with IC50 values ranging from 1.3 to 13.3 μmol/L [1]. Notably, under identical experimental conditions, GM exhibited little to no inhibitory effect on voltage-gated transient outward potassium currents (IA) and four types of ligand-gated channels (GABA, NMDA, and AMPA/kainate receptors), establishing a defined selectivity profile distinct from broad-spectrum ion channel blockers [2].

neuronal ion channels antiepileptic drug discovery electrophysiology voltage-gated channels

Documented Gender-Dependent Pharmacokinetics: First Demonstration of Sex-Specific CYP-Mediated Metabolism in Rats

A comparative pharmacokinetic study in rats orally administered Yokukansan (4 g/kg) demonstrated that the maximum plasma concentration (Cmax) of GM was significantly higher in female rats compared to male rats [1]. In vitro incubation with rat liver S9 fractions revealed that GM reduction was 69.3% in male S9 versus only 10.0% in female S9, and this difference was completely abolished by the non-specific CYP inhibitor 1-aminobenzotriazole [2]. Further screening using recombinant rat CYP isoforms identified CYP1A1, CYP2C6, CYP2C11, CYP2D1, and CYP3A2 as involved in GM metabolism, with male-specific CYP2C11 and CYP3A2 predominantly responsible for the observed gender difference [3].

pharmacokinetics gender differences CYP metabolism drug disposition

Commercial Purity Specification: ≥98% by HPLC with Validated Certificate of Analysis Availability

Commercially available GM from reputable suppliers is standardized at ≥98% purity as determined by HPLC analysis, with certificates of analysis (COA) and material safety data sheets (MSDS) provided upon request . Some suppliers offer purity specifications up to 99.63% . This purity level distinguishes GM from crude Uncaria extracts, which contain variable and poorly characterized mixtures of indole and oxindole alkaloids including hirsutine, rhynchophylline, corynoxeine, and isorhynchophylline at inconsistent ratios depending on plant source, species, and extraction method [1].

analytical reference standard HPLC purity quality control natural product procurement

Defined Research Applications for Geissoschizine Methyl Ether Based on Quantitative Comparative Evidence


5-HT1A Receptor Pharmacology Studies Requiring a Defined Partial Agonist with Documented Selectivity Over Other Uncaria Alkaloids

GM is the only Uncaria-derived alkaloid with validated 5-HT1A receptor binding and partial agonist activity (IC50 = 0.904 μM; Ki = 0.517 μM) among seven structurally related compounds tested [1]. This exclusive activity profile makes GM the essential tool compound for investigators studying 5-HT1A-mediated behavioral effects (aggression, sociality), serotonergic signaling in dementia models, or Yokukansan mechanism of action studies. Researchers should not substitute GM with hirsutine, rhynchophylline, corynoxeine, or crude Uncaria extracts, which lack 5-HT1A activity.

Cardiovascular Pharmacology: Vasorelaxation Studies Requiring High-Potency Indole Alkaloid with Dual Mechanism of Action

GM exhibits a 14-fold greater vasorelaxant potency (EC50 = 0.744 μM) compared to the structurally related Uncaria alkaloid hirsutine (EC50 = 10.6 μM) in isolated rat aorta preparations [2]. GM's vasorelaxant mechanism involves both endothelium-dependent nitric oxide production (dominant at lower concentrations, 10⁻⁷–3×10⁻⁶ M) and direct voltage-dependent calcium channel blockade (dominant at higher concentrations, 10⁻⁵–10⁻⁴ M) [3]. This dual mechanism and enhanced potency make GM the preferred tool compound for vascular pharmacology studies requiring an Uncaria-derived vasodilator, as lower effective concentrations reduce the risk of off-target effects and improve assay sensitivity.

Antiepileptic and Neuronal Ion Channel Drug Discovery with Defined Multi-Target Inhibition Profile

GM inhibits voltage-gated NaV, CaV, and IK channels as well as ligand-gated nACh receptors with IC50 values ranging from 1.3 to 13.3 μmol/L, while showing minimal effects on IA potassium currents and GABA, NMDA, and AMPA/kainate receptors under identical patch-clamp conditions [4]. This defined selectivity profile positions GM as a valuable pharmacological probe for investigating the role of multiple ion channel inhibition in seizure suppression, and as a reference compound for screening novel antiepileptic candidates. In vivo efficacy has been demonstrated in maximal electroshock (MES)-induced seizure models at oral doses of 50–100 mg/kg [5].

Preclinical Pharmacokinetic Studies Requiring Documented CYP-Mediated Metabolic Pathway with Gender-Specific Disposition

GM has a well-characterized metabolic pathway involving multiple CYP isoforms (CYP1A1, CYP2C6, CYP2C11, CYP2D1, CYP3A2) with male-specific CYP2C11 and CYP3A2 predominantly driving the observed 6.9-fold higher hepatic metabolism in male versus female rats [6]. This documentation of gender-dependent pharmacokinetics provides a validated framework for investigators designing preclinical ADME studies where accounting for sex as a biological variable is critical. GM can serve as a model substrate for studying CYP-mediated gender differences in natural product disposition.

Quote Request

Request a Quote for Geissoschizine methyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.